molecular formula C13H7Br2IN2O B2651466 4,6-Dibromo-2-(3-iodophenyl)-1,3-benzoxazol-5-amine CAS No. 586996-09-0

4,6-Dibromo-2-(3-iodophenyl)-1,3-benzoxazol-5-amine

Cat. No. B2651466
CAS RN: 586996-09-0
M. Wt: 493.924
InChI Key: TXPCHCMBWCKGKZ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzoxazole ring fused to the phenyl ring. The bromine atoms would be located at the 4 and 6 positions of the benzoxazole ring, and the iodine atom would be attached to the phenyl ring .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the halogen atoms and the amine group. The halogen atoms might undergo substitution reactions, while the amine group could participate in a variety of reactions including acid-base and nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of halogens would likely make it relatively heavy and possibly increase its boiling and melting points .

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended for use in biological systems, the halogens and the amine group could potentially interact with biological targets .

Safety and Hazards

As with any chemical compound, handling “4,6-Dibromo-2-(3-iodophenyl)-1,3-benzoxazol-5-amine” would require appropriate safety measures. The specific safety and hazard information would depend on various factors including its reactivity, toxicity, and environmental impact .

Future Directions

The future research directions for this compound could involve exploring its potential applications, particularly if it has bioactive properties. It could also involve studying its reactivity to develop new synthetic methods .

properties

IUPAC Name

4,6-dibromo-2-(3-iodophenyl)-1,3-benzoxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Br2IN2O/c14-8-5-9-12(10(15)11(8)17)18-13(19-9)6-2-1-3-7(16)4-6/h1-5H,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXPCHCMBWCKGKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)C2=NC3=C(C(=C(C=C3O2)Br)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Br2IN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dibromo-2-(3-iodophenyl)-1,3-benzoxazol-5-amine

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